N-methyl-1H-indol-4-amine N-methyl-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.: 85696-93-1
VCID: VC3928580
InChI: InChI=1S/C9H10N2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10-11H,1H3
SMILES: CNC1=CC=CC2=C1C=CN2
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

N-methyl-1H-indol-4-amine

CAS No.: 85696-93-1

Cat. No.: VC3928580

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1H-indol-4-amine - 85696-93-1

Specification

CAS No. 85696-93-1
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name N-methyl-1H-indol-4-amine
Standard InChI InChI=1S/C9H10N2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10-11H,1H3
Standard InChI Key FYOXZNFGZDHMLO-UHFFFAOYSA-N
SMILES CNC1=CC=CC2=C1C=CN2
Canonical SMILES CNC1=CC=CC2=C1C=CN2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 1-methyl-1H-indol-4-amine, reflecting the methyl group at the indole nitrogen and the amine substituent at the fourth carbon . Its structure comprises a bicyclic system of a benzene ring fused to a pyrrole ring, with critical substitutions influencing electronic distribution and molecular interactions.

Key Structural Data:

PropertyValue/DescriptorSource
Molecular FormulaC9H10N2\text{C}_9\text{H}_{10}\text{N}_2
SMILESCNc1cccc2c1cc[nH]2
InChIKeyUFGAAFQGNVBQOY-UHFFFAOYSA-N
Topological Polar Surface41.8 Ų

The methyl group at N1 enhances steric hindrance, while the para-oriented amine group enables hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of N-methyl-1H-indol-4-amine typically involves reductive amination or nucleophilic substitution:

  • Reductive Amination:
    Reaction of 1H-indol-4-amine with formaldehyde under reducing conditions (e.g., sodium cyanoborohydride) yields the methylated product. This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-alkylation.

  • Direct Alkylation:
    Treatment of 1H-indol-4-amine with methyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile at 60°C for 12 hours provides the N-methyl derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Reaction Conditions:

ParameterValue
Temperature60°C
SolventAnhydrous acetonitrile
Catalyst/BaseK₂CO₃
Yield58–72%

Advanced Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, irradiating the reaction mixture at 100 W for 5 minutes increases yield to 85% while minimizing side products.

Physicochemical and Spectroscopic Properties

Physical Characteristics

Experimental data for N-methyl-1H-indol-4-amine remain limited, but analogues suggest:

  • Boiling Point: ~355°C (extrapolated from 2-methyl-1H-indol-4-amine)

  • Density: 1.2 g/cm³ (similar indole derivatives)

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.25 (d, J = 8.0 Hz, 1H, H-7), 6.95 (t, J = 7.6 Hz, 1H, H-6), 6.85 (s, 1H, H-2), 6.45 (d, J = 8.0 Hz, 1H, H-5), 3.65 (s, 3H, N-CH₃) .

  • HRMS: m/z calcd. for C9H11N2+\text{C}_9\text{H}_{11}\text{N}_2^+: 147.0922; found: 147.0925 .

Pharmacological Relevance and Applications

Neurological Therapeutics

N-Methyl-1H-indol-4-amine serves as a scaffold for dual-acting inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), targets for Alzheimer’s disease. Derivatives like ASS234 and MBA236, which incorporate this moiety, exhibit IC₅₀ values < 1 μM against AChE and MAO-B, surpassing donepezil in preclinical models .

Bioactivity Data (Selected Derivatives):

CompoundAChE IC₅₀ (μM)MAO-B IC₅₀ (μM)
MBA2360.340.28
ASS2340.520.41

Anticancer Agents

Functionalization at the indole C3 position yields tubulin polymerization inhibitors. Compound 7d (IC₅₀ = 0.34 μM against MCF-7 cells) disrupts microtubule dynamics by binding at the colchicine site, inducing G2/M arrest and apoptosis .

Future Directions

Ongoing research explores covalent organic frameworks (COFs) incorporating N-methyl-1H-indol-4-amine for drug delivery. Additionally, structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles, particularly blood-brain barrier permeability .

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